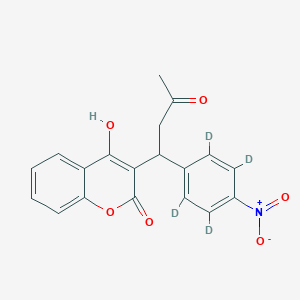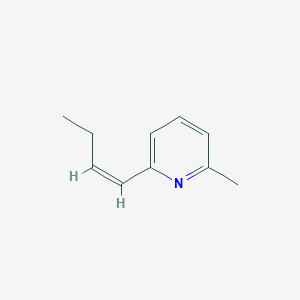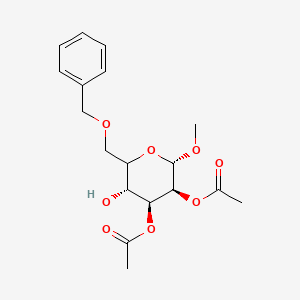![molecular formula C₄₃H₄₈Cl₃NO₁₅ B1140576 N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel CAS No. 114915-15-0](/img/structure/B1140576.png)
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel is a derivative of paclitaxel, a well-known anti-tumor agent
Wirkmechanismus
Target of Action
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel, also known as N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel, is primarily a mitotic inhibitor used in cancer chemotherapy . Its primary target is the microtubules in the cell .
Mode of Action
The compound acts as a microtubule-stabilizing agent . It binds to the β-subunit of tubulin and stabilizes the microtubules, preventing their disassembly. This inhibits cell division and leads to cell death, making it effective in cancer treatment .
Biochemical Pathways
The compound affects the cell cycle by inhibiting mitosis. By stabilizing the microtubules, it prevents the cell from completing mitosis, leading to cell cycle arrest at the G2/M phase. This results in apoptosis, or programmed cell death .
Result of Action
The result of the compound’s action is the inhibition of cell division and the induction of apoptosis . This makes it effective as an antineoplastic agent , helping to prevent the growth and spread of cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel involves multiple steps, starting from paclitaxelThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, potentially altering the compound’s activity.
Reduction: This reaction can be used to remove specific functional groups or modify the compound’s structure.
Substitution: This reaction involves replacing one functional group with another, which can be useful in creating derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel is primarily used in scientific research for its potential applications in cancer treatment. It is studied for its ability to inhibit cell division by stabilizing microtubules, similar to paclitaxel. This compound is also used in the development of new chemotherapy drugs and in research focused on understanding the mechanisms of drug resistance in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Paclitaxel: The parent compound, widely used in chemotherapy.
Docetaxel: Another derivative of paclitaxel with similar anti-tumor activity.
Cabazitaxel: A newer derivative with improved efficacy in certain cancers
Uniqueness
N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl}paclitaxel is unique due to the presence of the trichloroethyl group, which may confer different pharmacokinetic properties and potentially reduce side effects compared to its parent compound, paclitaxel .
Eigenschaften
IUPAC Name |
[(1S,4S,7R,9S,10S,12R)-4,12-diacetyloxy-15-(3-amino-2-hydroxy-3-phenylpropanoyl)oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H48Cl3NO15/c1-21-26(59-37(53)31(50)30(47)24-13-9-7-10-14-24)18-42(55)35(61-36(52)25-15-11-8-12-16-25)33-40(6,34(51)32(58-22(2)48)29(21)39(42,4)5)27(60-38(54)57-20-43(44,45)46)17-28-41(33,19-56-28)62-23(3)49/h7-16,26-28,30-33,35,50,55H,17-20,47H2,1-6H3/t26?,27-,28+,30?,31?,32+,33?,35?,40+,41-,42+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVRBBGQICGEZIW-BZJDUHISSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3C([C@@](C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H48Cl3NO15 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
925.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-4,6-dihydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-14-one](/img/structure/B1140493.png)









![2-[3-acetamido-5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoic acid](/img/structure/B1140511.png)

